molecular formula C18H15BrPb B6351701 Bromo(triphenyl)plumbane CAS No. 894-06-4

Bromo(triphenyl)plumbane

Cat. No.: B6351701
CAS No.: 894-06-4
M. Wt: 518 g/mol
InChI Key: ZJLFYKFRSBDOTE-UHFFFAOYSA-M
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Description

Bromo(triphenyl)plumbane: , also known as bromotriphenyllead(IV), is an organolead compound with the molecular formula C18H15BrPb. This compound is characterized by the presence of a lead atom bonded to three phenyl groups and one bromine atom. It is a member of the organometallic compounds, which are known for their applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(triphenyl)plumbane can be synthesized through the reaction of triphenylplumbyllithium with bromine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

(C6H5)3PbLi+Br2(C6H5)3PbBr+LiBr(C_6H_5)_3PbLi + Br_2 \rightarrow (C_6H_5)_3PbBr + LiBr (C6​H5​)3​PbLi+Br2​→(C6​H5​)3​PbBr+LiBr

The reaction is carried out in a suitable solvent, such as tetrahydrofuran, at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and controlled environments ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Bromo(triphenyl)plumbane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as halides or organometallic reagents.

    Oxidation and Reduction Reactions: The lead center can undergo oxidation or reduction, altering the oxidation state of the lead atom.

    Coupling Reactions: The phenyl groups can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium halides and Grignard reagents. These reactions are typically carried out in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride are employed in anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted triphenyllead compounds.

    Oxidation Reactions: Products include lead oxides and other oxidized lead species.

    Reduction Reactions: Products include reduced lead species and phenyl derivatives.

Scientific Research Applications

Chemistry: Bromo(triphenyl)plumbane is used as a precursor in the synthesis of other organolead compounds. It serves as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of lead-based catalysts and as an intermediate in the manufacture of other organometallic compounds. It is also employed in the electronics industry for the preparation of lead-containing materials.

Mechanism of Action

The mechanism of action of bromo(triphenyl)plumbane involves the interaction of the lead center with various molecular targets. The lead atom can form coordination complexes with nucleophiles, facilitating substitution reactions. The phenyl groups provide stability to the compound, allowing it to participate in various chemical transformations. The bromine atom acts as a leaving group in substitution reactions, enabling the formation of new bonds.

Comparison with Similar Compounds

    Chlorotriphenyllead(IV): Similar to bromo(triphenyl)plumbane but with a chlorine atom instead of bromine.

    Iodotriphenyllead(IV): Contains an iodine atom in place of bromine.

    Triphenyllead acetate: Contains an acetate group instead of a halide.

Uniqueness: this compound is unique due to the specific reactivity of the bromine atom, which can undergo various substitution reactions more readily compared to chlorine or iodine. The compound’s stability and reactivity make it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

bromo(triphenyl)plumbane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.BrH.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLFYKFRSBDOTE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrPb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301208
Record name bromo(triphenyl)plumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894-06-4
Record name Bromotriphenyllead(IV)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bromo(triphenyl)plumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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